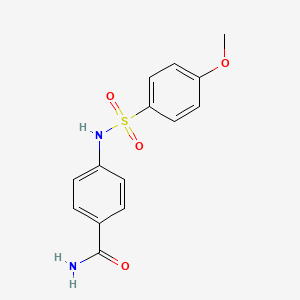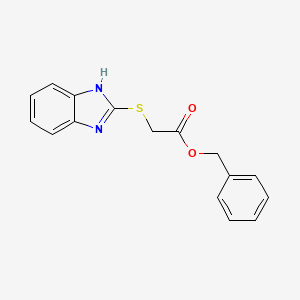![molecular formula C15H14Cl2N2O4S B5592011 2-{[(2-氯苯基)磺酰基]氨基}乙基(4-氯苯基)甲酸酯](/img/structure/B5592011.png)
2-{[(2-氯苯基)磺酰基]氨基}乙基(4-氯苯基)甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C15H14Cl2N2O4S and its molecular weight is 389.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate is 388.0051335 g/mol and the complexity rating of the compound is 504. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Heterocyclic Disperse Dyes Synthesis
Research has explored the synthesis of novel heterocyclic disperse dyes incorporating the thiophene moiety for dyeing polyester fibers. These dyes, derived from related compounds through chemical reactions involving sulphur and ethylcyanoacetate, have shown potential in providing yellow, deep pink, brown, and brownish purple shades on polyester fabric. Their application demonstrates very good levelness, wash, perspiration, sublimation, and rub fastness ratings, although they exhibit poor photostability when exposed to light (Iyun et al., 2015).
Organic Synthesis via the Gewald Reaction
The Gewald reaction, a cornerstone in organic synthesis, has been employed to generate 2-aminothiophene-3-carboxylates bearing various aryl groups. This method involves reacting aryl alkyl ketones with ethyl cyanoacetate and elemental sulfur, showcasing the versatility of related sulfonylamino compounds in constructing complex heterocyclic structures (Tormyshev et al., 2006).
Novel Sulfonylcycloureas Synthesis
Research into novel heterocyclic compounds has led to the synthesis of sulfonylcycloureas derivatives. These compounds are obtained through condensation reactions of several sulfonamides derived from aminoesters with ethyl bis(2-chloroethyl)carbamate, showcasing potential applications in anticancer activity through molecular docking studies (Guerfi et al., 2021).
Hydroxy-Protecting Group Applications
The sulfonylcarbamate group has been identified as a unique hydroxyl protecting group, stable under harsh basic conditions but labile under mild conditions. This property makes it versatile for applications in carbohydrate chemistry, demonstrating its potential as a protective group in complex organic synthesis processes (Manabe et al., 2013).
Complex Formation and Physicochemical Studies
Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been the subject of studies focused on their acid-base properties, solubility, chemical stability, and complex formation with metals such as Cu(II), Co(II), and Ni(II). These investigations provide insights into the physicochemical properties and potential applications of sulfonylamino compounds in materials science and coordination chemistry (Chekanova et al., 2014).
未来方向
The future research directions for “2-{[(2-chlorophenyl)sulfonyl]amino}ethyl (4-chlorophenyl)carbamate” could involve studying its biological activity, potential applications, and mechanism of action. Given the biological activities of similar compounds, it could be interesting to explore its potential as a therapeutic agent .
属性
IUPAC Name |
2-[(2-chlorophenyl)sulfonylamino]ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c16-11-5-7-12(8-6-11)19-15(20)23-10-9-18-24(21,22)14-4-2-1-3-13(14)17/h1-8,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJWMSSGDNSSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCOC(=O)NC2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3,4-trimethyl-3a,6a-diphenyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B5591941.png)
![2-(3-methoxybenzyl)-8-(phenylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5591948.png)

![1-{5-[(4-methylbenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}ethanone](/img/structure/B5591973.png)

![(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B5591992.png)
![4-(1H-imidazol-2-yl)-1-[2-(2-phenylethoxy)benzoyl]piperidine](/img/structure/B5592001.png)
![N-[4-[2-(5-acetamido-2-methylphenyl)-1,3-dioxoisoindol-5-yl]oxyphenyl]acetamide](/img/structure/B5592004.png)
![5-isopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-3-isoxazolecarboxamide](/img/structure/B5592007.png)

![2-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol](/img/structure/B5592029.png)
![4-[(3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5592030.png)

